越橘酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

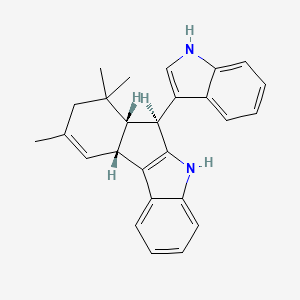

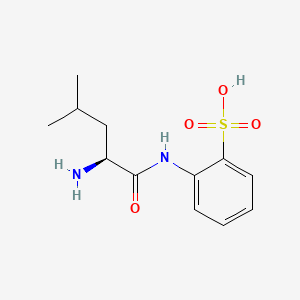

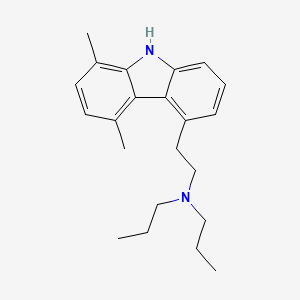

Yuehchukene is a dimeric indole alkaloid that shows anti-fertility and estrogenic activities . It is isolated from the roots of plants belonging to the genus Murraya . Its natural abundance is in the range of 10-52 ppm . Yuehchukene consists of a tetracyclic unit with a C6 indole substituent .

Synthesis Analysis

A concise synthesis of Yuehchukene has been achieved using organocatalytic Friedel–Crafts alkylation of indole to a sterically encumbered α-alkyl enal as the key step . A racemization process was observed during the subsequent cyclization steps of the conjugate adduct to Yuehchukene .Molecular Structure Analysis

Yuehchukene consists of a tetracyclic unit with a C6 indole substituent . Since its discovery, no other natural product of similar structure has been found . Particularly, Yuehchukene differs from other natural bis-indole alkaloids because it does not seem to be derived from tryptophan .Chemical Reactions Analysis

The key step in the synthesis of Yuehchukene involves the organocatalytic Friedel–Crafts alkylation of indole to a sterically encumbered α-alkyl enal . This is followed by a racemization process during the subsequent cyclization steps of the conjugate adduct to Yuehchukene .Physical And Chemical Properties Analysis

Yuehchukene has a chemical formula of C26H26N2 and a molar mass of 366.508 g·mol −1 . The steric environments of the two nitrogen atoms in Yuehchukene are very different . One nitrogen is part of a rigid ring system and is shielded by the C6 indole. The other is part of the freely rotating indole making it readily assessable and therefore more reactive .科学研究应用

快速抗抑郁作用

越橘,一种含有越橘酮的传统草药,已使用超过800年,用于治疗与抑郁相关的综合征和消化功能障碍。它因其快速的抗抑郁作用而得到认可,这是鉴于传统抗抑郁药的延迟发作而具有的一项重要特征。最近的临床和临床前研究支持越橘的快速作用特性。该草药的抗抑郁机制涉及对负责抗抑郁活性的神经回路的上调,并呈现独特的分子信号通路,使其作用与其他治疗方法区分开来(任和陈,2017)。

在铃木交叉偶联反应中的应用

越橘酮在化学领域也是不可或缺的,尤其是在铃木交叉偶联反应中,该反应对于形成碳碳键至关重要。该反应有助于合成各种复杂的碳分子和生物来源的化合物,包括越橘酮(古格拉尔、卡特里、里亚尔和加洛特,2012)。

对研究设计和研究方法的影响

虽然与越橘酮的化学性质没有直接关系,但值得注意的是,像Box-Behnken设计(BBD)这样的研究方法在各个领域至关重要,包括可能研究越橘酮应用的领域。例如,BBD是一种用于优化过程的多元实验设计,并被应用于家禽营养研究等不同领域(德莱昂、基德和科尔佐,2010)。

作用机制

未来方向

The development of a versatile synthesis of Yuehchukene capable of producing a variety of analogous structures is a central objective in current research . This is aimed at fully exploiting the pharmacological properties of this novel molecular system and/or making a more stable product without losing its biological properties . Various compounds from these studies are now under investigation .

属性

CAS 编号 |

96624-37-2 |

|---|---|

分子式 |

C26H26N2 |

分子量 |

366.5 g/mol |

IUPAC 名称 |

(6S,6aS,10aR)-6-(1H-indol-3-yl)-7,7,9-trimethyl-6,6a,8,10a-tetrahydro-5H-indeno[2,1-b]indole |

InChI |

InChI=1S/C26H26N2/c1-15-12-18-22-17-9-5-7-11-21(17)28-25(22)23(24(18)26(2,3)13-15)19-14-27-20-10-6-4-8-16(19)20/h4-12,14,18,23-24,27-28H,13H2,1-3H3/t18-,23+,24-/m0/s1 |

InChI 键 |

CZJCZWZKBWLSQX-GLYQVZKVSA-N |

手性 SMILES |

CC1=C[C@@H]2[C@@H]([C@H](C3=C2C4=CC=CC=C4N3)C5=CNC6=CC=CC=C65)C(C1)(C)C |

SMILES |

CC1=CC2C(C(C3=C2C4=CC=CC=C4N3)C5=CNC6=CC=CC=C65)C(C1)(C)C |

规范 SMILES |

CC1=CC2C(C(C3=C2C4=CC=CC=C4N3)C5=CNC6=CC=CC=C65)C(C1)(C)C |

同义词 |

11 beta-(3'-indolyl)-7,9 alpha,9 beta-trimethyl-5,8,9,10-tetrahydroindano(2,3-b)indole yuehchukene |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S,7S,12bR)-6-oxo-7-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1200631.png)

![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1200641.png)

![3-methyl-N-[3-(2-pyridyl)-1-isoquinolyl]benzamidine](/img/structure/B1200642.png)

![4-[4-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B1200644.png)